molecular formula C15H22ClN B1487436 3-Phenyl-1-azaspiro[4.5]decane hydrochloride CAS No. 2204053-71-2

3-Phenyl-1-azaspiro[4.5]decane hydrochloride

Cat. No. B1487436
M. Wt: 251.79 g/mol
InChI Key: QEQSMFMBAFLLEN-UHFFFAOYSA-N
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Description

3-Phenyl-1-azaspiro[4.5]decane hydrochloride is a chemical compound with a unique structure1. It is structurally related to other compounds such as 6-phenyl-1-azaspiro[4.5]decane hydrochloride1 and 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride2. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of compounds with a similar structure, such as halichlorine and pinnaic acid, which bear a 6-azaspiro[4.5]decane skeleton, has been a research focus in recent years3. Various asymmetric synthesis strategies have been developed3. However, the specific synthesis process for 3-Phenyl-1-azaspiro[4.5]decane hydrochloride is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-azaspiro[4.5]decane hydrochloride is not explicitly available. However, a structurally similar compound, 6-phenyl-1-azaspiro[4.5]decane hydrochloride, has a linear formula of C15H22ClN1.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Phenyl-1-azaspiro[4.5]decane hydrochloride are not detailed in the available literature. However, compounds with similar structures have been synthesized through various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-1-azaspiro[4.5]decane hydrochloride are not explicitly available. However, a structurally similar compound, 6-phenyl-1-azaspiro[4.5]decane hydrochloride, has a molecular weight of 251.8021.


Future Directions

The future directions for the study and application of 3-Phenyl-1-azaspiro[4.5]decane hydrochloride are not explicitly mentioned in the available literature. However, given the interest in structurally related compounds, it is likely that further research will continue to explore the synthesis, properties, and potential applications of this compound.


properties

IUPAC Name

3-phenyl-1-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(16-12-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSMFMBAFLLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-azaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1-azaspiro[4.5]decane hydrochloride
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3-Phenyl-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 4
3-Phenyl-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 5
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Reactant of Route 6
3-Phenyl-1-azaspiro[4.5]decane hydrochloride

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